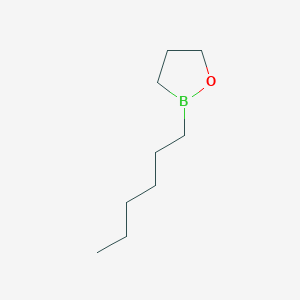
2-Hexyl-1,2-oxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-1,2-oxaborolane is an organoboron compound with the molecular formula C9H19BO It is a member of the oxaborolane family, characterized by a boron atom integrated into a five-membered ring structure
Métodos De Preparación
The synthesis of 2-Hexyl-1,2-oxaborolane can be achieved through several methods. One common approach involves the reaction of hexyl alcohol with boron trihalides, such as boron trichloride, under controlled conditions. The reaction typically proceeds as follows:
C6H13OH+BCl3→C6H13BCl2+HCl
The resulting intermediate is then treated with a base, such as sodium hydroxide, to form this compound:
C6H13BCl2+NaOH→C6H13BO+NaCl+H2O
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Hexyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hexyl-1,2-oxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of boron-based pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mecanismo De Acción
The mechanism by which 2-Hexyl-1,2-oxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Hexyl-1,2-oxaborolane can be compared with other oxaborolanes, such as 2-methyl-1,2-oxaborolane and 2-ethyl-1,2-oxaborolane. These compounds share a similar ring structure but differ in the alkyl group attached to the boron atom. The uniqueness of this compound lies in its hexyl group, which imparts distinct chemical properties and reactivity.
Similar compounds include:
- 2-Methyl-1,2-oxaborolane
- 2-Ethyl-1,2-oxaborolane
- 2-Propyl-1,2-oxaborolane
Propiedades
Número CAS |
10173-40-7 |
|---|---|
Fórmula molecular |
C9H19BO |
Peso molecular |
154.06 g/mol |
Nombre IUPAC |
2-hexyloxaborolane |
InChI |
InChI=1S/C9H19BO/c1-2-3-4-5-7-10-8-6-9-11-10/h2-9H2,1H3 |
Clave InChI |
MMVNNFFYDXDWML-UHFFFAOYSA-N |
SMILES canónico |
B1(CCCO1)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
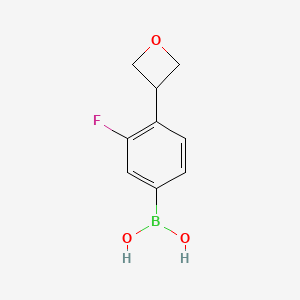
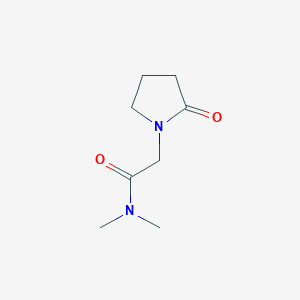
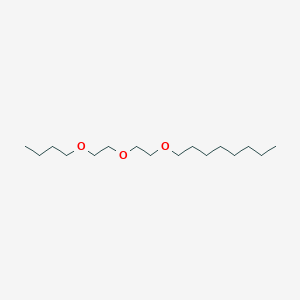
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)

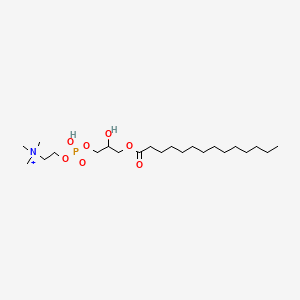
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
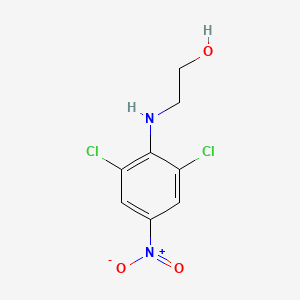
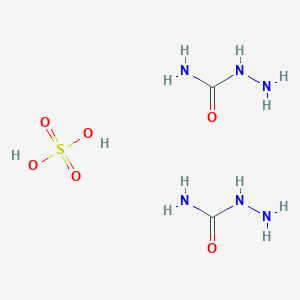
![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
